molecular formula C7H8N2O3 B1395543 N-(2,4-Dihydroxypyridin-3-YL)acetamide CAS No. 887571-16-6

N-(2,4-Dihydroxypyridin-3-YL)acetamide

Cat. No. B1395543
M. Wt: 168.15 g/mol
InChI Key: ABIMVTDBOKGEBY-UHFFFAOYSA-N
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Description

“N-(2,4-Dihydroxypyridin-3-YL)acetamide” is a chemical compound with the molecular formula C7H8N2O3 . It has a molecular weight of 168.15 .


Molecular Structure Analysis

“N-(2,4-Dihydroxypyridin-3-YL)acetamide” contains a total of 20 bonds, including 12 non-H bonds, 4 multiple bonds, 1 rotatable bond, 4 double bonds, 1 six-membered ring, 2 secondary amide (aliphatic), and 1 hydroxyl group .


Physical And Chemical Properties Analysis

“N-(2,4-Dihydroxypyridin-3-YL)acetamide” has a predicted boiling point of 441.6±45.0 °C and a predicted density of 1.40±0.1 g/cm3 . Its pKa is predicted to be 4.50±1.00 .

properties

IUPAC Name

N-(4-hydroxy-2-oxo-1H-pyridin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-4(10)9-6-5(11)2-3-8-7(6)12/h2-3H,1H3,(H,9,10)(H2,8,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABIMVTDBOKGEBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CNC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301217168
Record name N-(1,2-Dihydro-4-hydroxy-2-oxo-3-pyridinyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301217168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-Dihydroxypyridin-3-YL)acetamide

CAS RN

887571-16-6
Record name N-(1,2-Dihydro-4-hydroxy-2-oxo-3-pyridinyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887571-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1,2-Dihydro-4-hydroxy-2-oxo-3-pyridinyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301217168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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